N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as EMPA, is a chemical compound that has been synthesized for scientific research purposes. EMPA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, this compound can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which play important roles in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuroinflammation, and the promotion of neuroprotection. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is its selectivity for mGluR5, which allows for more precise modulation of the glutamatergic system. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders. Another area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Finally, there is also interest in exploring the potential neuroprotective effects of this compound in various neurodegenerative disorders.
Scientific Research Applications
N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and drug addiction. This compound has been shown to improve cognitive function, reduce motor deficits, and decrease drug-seeking behavior in animal models.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-3-13-7-4-5-10-16(13)18-17(21)12-19(26(2,24)25)14-8-6-9-15(11-14)20(22)23/h4-11H,3,12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVMPGBCVQATOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.